AC-P-Bromo-DL-phe-OH
Description
Overview of Phenylalanine Derivatives in Contemporary Chemical Biology
Phenylalanine, an essential aromatic amino acid, serves as a fundamental building block for proteins and plays crucial roles in various biological processes. Its derivatives, created through chemical modifications, have become indispensable in modern chemical biology and drug discovery. These modifications allow for the fine-tuning of physicochemical properties, biological activity, and metabolic stability, leading to novel therapeutic agents, diagnostic tools, and research probes.
Significance of Modified Amino Acids in Molecular Design
Modified amino acids, including those derived from phenylalanine, are pivotal in molecular design due to their ability to confer unique properties upon peptides and proteins amerigoscientific.comrsc.orgfrontiersin.orgrsc.orgmdpi.comacs.orgmdpi.com. These modifications can enhance peptide stability against enzymatic degradation, improve binding affinity to target molecules, alter conformational preferences, and introduce novel functionalities. For instance, incorporating unnatural amino acids allows for the creation of peptidomimetics, probes for studying protein folding, and the development of advanced drug delivery systems rsc.orgmdpi.com. The strategic placement of functional groups, such as halogens or acetyl moieties, on the phenylalanine scaffold enables researchers to precisely engineer molecular interactions and biological responses.
Historical Context of Halogenated Amino Acid Research
The study of halogenated amino acids has a considerable history, beginning with their isolation from natural sources. Early research identified halogenated amino acids, particularly iodinated and brominated tyrosines, in marine organisms like sponges yale.eduyale.edu. This discovery spurred interest in the synthesis and biological roles of these compounds. Over time, synthetic methodologies have advanced significantly, enabling the targeted introduction of halogens (fluorine, chlorine, bromine, iodine) onto various amino acid backbones encyclopedia.pubmdpi.comnih.gov. Halogenation has been recognized as a potent strategy to modulate hydrophobicity, electronic properties, and conformational stability, thereby influencing pharmacological activities and serving as valuable tools in medicinal chemistry and structural biology encyclopedia.pubmdpi.comnih.gov.
Rationale for Investigating AC-P-Bromo-DL-phe-OH
N-Acetyl-p-Bromo-DL-phenylalanine is of particular interest due to its versatile chemical nature and potential applications across multiple scientific disciplines. The combination of the acetyl group, which can protect the amine and influence solubility, and the para-bromine substituent, which offers a site for further chemical transformations and can impact electronic properties, makes it a compelling subject for research.
Emerging Role in Complex Chemical Synthesis
This compound serves as a valuable intermediate and building block in complex chemical synthesis chemimpex.comontosight.aivulcanchem.comcymitquimica.comsynquestlabs.comsigmaaldrich.com. The bromine atom at the para position of the phenyl ring is amenable to various cross-coupling reactions, such as the Suzuki-Miyaura coupling, facilitating the synthesis of biaryl compounds and complex drug candidates vulcanchem.com. Furthermore, its use in peptide synthesis allows for the incorporation of a modified residue that can alter peptide structure, stability, and receptor binding chemimpex.comontosight.aivulcanchem.com. The compound's structure also lends itself to the creation of advanced materials with tailored properties, such as enhanced thermal stability chemimpex.com.
Potential for Advanced Biomedical Applications
The chemical modifications present in this compound suggest significant potential for advanced biomedical applications chemimpex.comontosight.aisnmjournals.orglookchem.com. Its utility as a building block in pharmaceutical development, particularly for drugs targeting neurological disorders, has been noted chemimpex.com. In biochemical research, it acts as a tool for studying protein interactions and enzyme activities, contributing to a deeper understanding of complex biological pathways chemimpex.com. Moreover, halogenated phenylalanine derivatives have shown promise as precursors for radiolabeled imaging agents, with studies exploring their use in PET imaging for tumor visualization snmjournals.orglookchem.com. The incorporation of such modified amino acids into peptides can also lead to improved therapeutic efficacy and pharmacokinetic profiles rsc.org.
Scope and Objectives of the Research Endeavor
This research endeavor focuses on elucidating the chemical characteristics, synthetic utility, and potential applications of N-Acetyl-p-Bromo-DL-phenylalanine. The objective is to provide a comprehensive overview of its role in contemporary chemical research, highlighting its contributions to complex synthesis and its promise in the development of novel biomedical tools and therapeutics. The discussion will cover its fundamental chemical properties, its established and potential applications, and its place within the broader landscape of modified amino acid research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-acetamido-3-(4-bromophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCUXIARELPUCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409140 | |
| Record name | AC-P-BROMO-DL-PHE-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
273730-59-9 | |
| Record name | AC-P-BROMO-DL-PHE-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemoenzymatic Pathways for Ac P Bromo Dl Phe Oh
Chemical Synthesis Approaches
The chemical synthesis of AC-P-Bromo-DL-phe-OH primarily involves two key stages: the synthesis of the precursor, 4-bromo-DL-phenylalanine, and its subsequent acetylation.
Strategies for Acetylation of Bromo-DL-phenylalanine
The introduction of an acetyl group to the nitrogen atom of 4-bromo-DL-phenylalanine is a critical step in the formation of this compound. This can be achieved through direct methods or by employing protecting group chemistry.
A common and straightforward method for the synthesis of this compound is the direct acetylation of 4-bromo-DL-phenylalanine using acetic anhydride (B1165640). ontosight.ai This reaction is typically performed under specific pH conditions to facilitate the acylation of the amino group. For instance, the acetylation of a β-phenylalanine intermediate can be achieved using acetic anhydride under strongly basic conditions (pH 11.5–12), followed by acidification to precipitate the final product.
In more complex syntheses, particularly in peptide synthesis, protecting groups are essential to prevent unwanted side reactions. peptide.com Carbamates are a widely used class of protecting groups for the amine function of amino acids. masterorganicchemistry.com Common examples include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). masterorganicchemistry.com
The synthesis of this compound can be integrated into a larger synthetic scheme where the N-terminus of 4-bromo-DL-phenylalanine is initially protected. For example, a Boc-protected amino acid can be synthesized and then later deprotected and acetylated at the appropriate stage. The use of protecting groups allows for selective reactions on other parts of the molecule without affecting the amino group until the desired acetylation step. peptide.com This strategy is particularly important when constructing complex peptides where specific amino acid residues need to be modified in a controlled manner. chemimpex.com
| Protecting Group | Abbreviation | Removal Conditions |
| tert-butyloxycarbonyl | Boc | Strong acid (e.g., trifluoroacetic acid) masterorganicchemistry.com |
| 9-fluorenylmethoxycarbonyl | Fmoc | Amine base (e.g., piperidine) masterorganicchemistry.com |
| Carboxybenzyl | Cbz or Z | Catalytic hydrogenation masterorganicchemistry.com |
Synthesis of Bromo-DL-phenylalanine Precursors
The synthesis of the key precursor, 4-bromo-DL-phenylalanine, is a foundational step. nih.gov This involves the introduction of a bromine atom onto the phenyl ring of phenylalanine.
The bromination of phenylalanine typically occurs at the para position of the phenyl ring due to the directing effects of the amino acid side chain. Electrophilic aromatic substitution is a common strategy for this transformation. Direct bromination of phenylalanine can be achieved using bromine (Br₂) under controlled conditions. vulcanchem.com For instance, the use of bromine in an organic solvent allows for the introduction of the bromine atom at the para position.
To avoid unwanted side reactions and to control the position of bromination, protecting the amino group of phenylalanine is often necessary. N-phthaloyl-protected phenylalanine derivatives have been shown to undergo regiospecific bromination at the β-position of the side chain. researchgate.net Another approach involves the use of N-bromosuccinimide (NBS) as a brominating agent, which can be used for the radical bromination of protected phenylalanine derivatives. nih.gov
| Bromination Reagent | Substrate | Key Features |
| Bromine (Br₂) | DL-homophenylalanine | Introduces bromine at the para position. |
| N-Bromosuccinimide (NBS) | N,N-di-tert-butoxycarbonyl protected phenylalanine | Radical bromination followed by treatment with silver nitrate (B79036) yields β-hydroxy derivatives. nih.gov |
| Bromine (Br₂) | Phenylalanine | Direct bromination can be controlled to favor para-substitution. vulcanchem.com |
While the focus is on the DL-racemic mixture, it is important to note the advancements in the stereoselective synthesis of phenylalanine isomers, which can be adapted for the synthesis of chiral bromo-phenylalanine derivatives. Asymmetric synthesis methods provide a route to enantiomerically pure α-amino acids with a theoretical yield of 100%. rsc.org
Several strategies have been developed for the asymmetric synthesis of α-amino acids, including:
Catalytic Asymmetric Strecker-type reactions: A method for producing chiral amino acids. chemrxiv.org
Asymmetric hydrogenation of dehydroamino acids: A well-established method for creating chiral centers. chemrxiv.org
Alkylation of chiral glycine (B1666218) derivatives: This involves the use of chiral auxiliaries to direct the stereochemical outcome. chemrxiv.org
Enzymatic Kinetic Resolution: This method uses enzymes like acylase I to selectively hydrolyze one enantiomer of an N-acyl-DL-amino acid, allowing for the separation of the D- and L-isomers. rsc.org
Chemoenzymatic Synthesis: This approach combines chemical synthesis with enzymatic reactions to produce enantiomerically pure compounds. researchgate.net For example, α-chymotrypsin has been used for the stereoselective synthesis of pyridylalanine isomers. researchgate.net
These stereoselective methods are crucial for the synthesis of specific enantiomers of AC-P-Bromo-phe-OH, which may be required for certain pharmaceutical applications.
Advanced Synthetic Protocols for Derivatization
The derivatization of this compound is crucial for creating a diverse range of molecules with specific biological activities. Advanced synthetic protocols, particularly those involving palladium-catalyzed cross-coupling reactions and methods for stereochemical control, have been instrumental in this regard.
Palladium-Catalyzed Cross-Coupling Reactions in Phenylalanine Functionalization
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have become a prominent tool for the derivatization of halogenated phenylalanine derivatives. mdpi.com These reactions allow for the formation of carbon-carbon bonds under mild conditions, enabling the introduction of various aryl and heteroaryl groups onto the phenyl ring of 4-bromophenylalanine. mdpi.comacs.org
The efficiency of these cross-coupling reactions can be influenced by the choice of catalyst and reaction conditions. For instance, in purely aqueous conditions, a precatalyst system of ADHP and Pd(OAc)₂ has been shown to be effective for derivatizing dipeptides containing 4-bromophenylalanine. mdpi.com However, for more challenging substrates, such as those containing histidine or asparagine residues, alternative catalytic systems like the ferrocene-containing catalyst PdCl₂(dppf) in a water/isopropanol mixture may be required to achieve good conversions. mdpi.com
The Suzuki-Miyaura reaction has been successfully employed for the one-step synthesis of Fmoc-protected aryl-substituted phenylalanines from Fmoc-protected 4-bromophenylalanine. acs.org This protocol offers a direct route to a variety of unnatural biaryl-containing amino acids that are ready for use in solid-phase peptide synthesis. acs.org
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Phenylalanine Derivatives
| Reactant | Coupling Partner | Catalyst System | Product | Yield | Reference |
| Fmoc-4-bromophenylalanine | 4-Acetamidophenyl-1-pinacolatoboron ester | PdCl₂ / Na₂CO₃ | Fmoc-4'-acetamido-[1,1'-biphenyl]-4-alanine | 81% | mdpi.com |
| N-Boc-4-iodophenylalanine | Phenylboronic acid | Pd-Calix-NS | N-Boc-diphenylalanine | 40% conversion | mdpi.com |
| Boc-protected 4-bromophenylalanine | KCN | Palladium catalyst | Boc-protected 4-cyanophenylalanine | High yield | acs.org |
Stereochemical Control in N-Acetylated Amino Acid Synthesis
Maintaining stereochemical integrity during the synthesis and derivatization of N-acetylated amino acids is of paramount importance, as the biological activity of chiral molecules is often dependent on their specific enantiomeric form. While the alkylation of chiral templates with 4-bromobenzyl bromide can proceed with high stereoselectivity, some loss of optical purity can occur during the conversion to the final amino acid. dokumen.pub
The use of condensing agents like 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminiumtetrafluoroborate (TBTU) in the amidation of N-acetyl-L-phenylalanine has been studied in detail. It was found that the choice of base can significantly impact the degree of racemization. For example, using an excess of diisopropylethylamine (DIPEA) consistently led to a mixture of diastereoisomers, whereas employing pyridine (B92270) as the base could reduce the extent of racemization. mdpi.com
Chemoenzymatic and Biocatalytic Synthesis
Chemoenzymatic and biocatalytic approaches offer sustainable and highly selective alternatives to traditional chemical synthesis. These methods utilize enzymes to catalyze specific reactions, often under mild conditions, leading to high yields and enantiomeric purity. biorxiv.orgnih.gov
Enzymatic Acetylation of Halogenated Phenylalanine
The enzymatic acetylation of halogenated phenylalanine presents a green and efficient method for the production of compounds like this compound. This process typically involves the use of acetyltransferases that can specifically transfer an acetyl group to the amino group of the amino acid.
N-terminal acetyltransferases (NATs) are a class of enzymes responsible for the acetylation of the N-terminal α-amino group of proteins. wikipedia.org While their primary role is in protein modification, their substrate specificity can be exploited for the acetylation of amino acids. In humans, seven different NATs (NatA-H) have been identified, each with specificity for different amino acid sequences. wikipedia.org
For the specific acetylation of halogenated phenylalanines, identifying or engineering acetyltransferases with the desired substrate scope is a key research area. While specific acetyltransferases for 4-bromophenylalanine are not extensively documented in the provided context, the broader field of biocatalysis has shown that enzymes can be evolved to accept non-natural substrates. acs.org For example, engineered N-succinylamino acid racemases have been used in tandem with acylases for the synthesis of L-4-bromophenylalanine from N-acetyl-D,L-allylglycine. nih.gov This suggests the potential for identifying or engineering acetyltransferases that can efficiently acetylate 4-bromophenylalanine.
The efficiency of biocatalytic reactions is highly dependent on the reaction conditions. Factors such as pH, temperature, substrate and enzyme concentrations, and the presence of co-solvents can significantly impact the yield and selectivity of the desired product.
For instance, in the chemoenzymatic synthesis of N-protected nonnatural biarylalanine derivatives, the coupling of 4-bromophenylalanine with arylboronic acids was achieved in high yield and optical purity under mild aqueous conditions. ucl.ac.uk In another example, the optimization of a one-pot biocatalytic cascade for the synthesis of L-phenylalanine derivatives involved adjusting the concentrations of the L-glutamate amine donor and the L-threonine co-substrate to maximize the yield. biorxiv.org
Table 2: Factors Influencing Biocatalytic Acetylation
| Parameter | Importance | Example from Literature | Reference |
| Enzyme Selection | Determines substrate specificity and reaction rate. | Use of engineered N-succinylamino acid racemase and L-acylase for L-4-bromophenylalanine synthesis. | nih.gov |
| pH | Affects enzyme activity and stability. | Optimal pH for enzymatic reactions is often determined experimentally to maximize product yield. | biorxiv.org |
| Temperature | Influences reaction rate and enzyme stability. | Reactions are typically run at an optimal temperature, e.g., 30 °C for a biocatalytic cascade. | biorxiv.org |
| Substrate Concentration | Can affect reaction kinetics and may lead to substrate inhibition. | Optimization of L-glutamate and L-threonine concentrations in a one-pot cascade. | biorxiv.org |
| Co-solvents | Can improve the solubility of substrates and influence enzyme activity. | Use of a water/isopropanol mixture for certain cross-coupling reactions. | mdpi.com |
Microbial and Cell-Free System Applications in Amino Acid Derivatization
The derivatization of amino acids, including the synthesis of this compound and its precursor, p-bromo-DL-phenylalanine, has been significantly advanced by the application of microbial and cell-free systems. These biological platforms offer powerful tools for producing non-canonical amino acids (ncAAs) and incorporating them into proteins.
Genetic Engineering for Enhanced Production
Genetic engineering has been instrumental in developing microbial hosts, primarily Escherichia coli, for the efficient production and site-specific incorporation of phenylalanine analogs like p-bromophenylalanine (pBrF). nih.govcaltech.edu A key strategy involves the use of an engineered yeast phenylalanyl-tRNA synthetase (yPheRS) and a corresponding suppressor tRNA. nih.govpsu.edu
One of the challenges in this system is the misincorporation of natural amino acids, such as tryptophan and lysine (B10760008). nih.gov To enhance the fidelity of pBrF incorporation, researchers have redesigned both the synthetase and the tRNA. For instance, a T415A variant of yPheRS demonstrates a five-fold higher activity for pBrF compared to tryptophan. nih.gov Additionally, modifying the yeast suppressor tRNA by disrupting a specific base pair can eliminate lysine misincorporation. nih.gov Combining these engineered components has enabled the incorporation of pBrF into proteins with a fidelity of at least 98%. nih.gov
Furthermore, metabolic engineering of L-tryptophan producing Corynebacterium glutamicum has been explored for the fermentative production of halogenated amino acids. mdpi.com Similarly, strains of Bacillus subtilis have been genetically modified to produce L-phenylalanine, with some mutants showing resistance to phenylalanine analogs like p-bromophenylalanine. google.comepo.org
Table 1: Engineered Systems for p-Bromophenylalanine Incorporation
| Organism/System | Engineered Component(s) | Key Improvement | Fidelity/Yield |
|---|---|---|---|
| E. coli | Mutant yeast phenylalanyl-tRNA synthetase (yPheRS T415A) and redesigned yeast suppressor tRNA (ytRNAPheCUA) | Enhanced specificity for pBrF and reduced misincorporation of tryptophan and lysine. nih.gov | At least 98% fidelity for pBrF incorporation. nih.gov |
| E. coli | Phenylalanine, tryptophan, and lysine triple auxotrophs with mutant synthetase and tRNA | Enables efficient incorporation of p-bromophenylalanine. psu.edu | High efficiency. psu.edu |
| Corynebacterium glutamicum | Metabolic engineering for expression of genes for halogenation | Fermentative production of halogenated amino acids. mdpi.com | Not specified. |
Cell-Free Protein Synthesis for Non-Canonical Amino Acid Incorporation
Cell-free protein synthesis (CFPS) has emerged as a powerful platform for incorporating non-canonical amino acids, including derivatives of phenylalanine. nih.govrsc.org This approach circumvents the limitations of cellular uptake, which can be a significant barrier for some ncAAs with poor water solubility, such as p-propargyloxyphenylalanine. researchgate.net
A significant advancement in CFPS is the use of genomically recoded E. coli that lacks release factor 1. nih.gov This modification addresses the issue of competition from release factors, which can limit the efficiency of ncAA incorporation at stop codons. nih.gov By engineering the genome to inactivate negative effectors, the productivity of cell-free extracts can be substantially enhanced. nih.gov
Using such an optimized platform, researchers have successfully introduced multiple p-acetyl-L-phenylalanine residues into a single polypeptide with high accuracy and yield. nih.gov This demonstrates the potential of CFPS for creating novel proteins with diverse chemical properties. nih.gov The system also allows for the study of translational incorporation of various modified phenylalanines and tyrosines, providing insights into the substrate specificity of aminoacyl-tRNA synthetases. rsc.org
Table 2: Research Findings in Cell-Free Protein Synthesis
| System | Non-Canonical Amino Acid | Key Finding |
|---|---|---|
| Genomically recoded E. coli CFPS | p-acetyl-L-phenylalanine | Incorporation of 40 identical residues with ≥ 98% accuracy and a yield of 96 ± 3 mg/L. nih.gov |
| E. coli CFPS | p-propargyloxyphenylalanine | Overcame limited cellular uptake, achieving yields up to 27 times higher than previously reported. researchgate.net |
Purification and Isolation Techniques for N-Acetyl-p-Bromo-DL-phenylalanine
The purification and isolation of N-acetyl-p-bromo-DL-phenylalanine and its precursors are critical steps to ensure the high purity required for subsequent applications. Common techniques include chromatographic separation and crystallization.
Chromatographic Separation Methods
Chromatography is a fundamental technique for separating amino acids and their derivatives based on their physicochemical properties. ifsc.edu.brpressbooks.pub For brominated amino acids and related compounds, various chromatographic methods are employed.
Ion-exchange chromatography is a powerful method for separating amino acids by exploiting their different charge characteristics at various pH levels. maharajacollege.ac.in The amino acids are eluted from a resin-packed column with solutions of increasing pH, allowing for their separation into different fractions. maharajacollege.ac.in
Reversed-phase high-performance liquid chromatography (HPLC) is another widely used technique. A novel bromine-isotope probe has been developed for the labeling, separation, and detection of chiral amino acids using a reverse-phase C18 column with an HPLC-MS/MS system. nih.gov This method allows for the successful separation and quantification of enantiomeric pairs of amino acids. nih.gov Precolumn derivatization with bromine has also been shown to improve the separation and detection sensitivity of compounds in reversed-phase HPLC. researchgate.net
For the analysis of N-acetyl-DL-phenylalanine derivatives, specific esterases have been isolated and purified using chromatographic techniques, with the purity being assessed at each step. nih.gov
Crystallization and Recrystallization Protocols
Crystallization is a common and effective method for the purification of N-acetyl-p-bromo-DL-phenylalanine and related compounds. oup.com The process often involves dissolving the crude product in a suitable solvent and allowing it to slowly crystallize, which can lead to the formation of highly pure crystals.
For instance, N-acetyl-p-bromo-DL-phenylalanine t-butyl ester has been crystallized from benzene (B151609) to yield colorless needles. oup.com In the synthesis of p-bromo-L-phenylalanine, the free L-amino acid is concentrated until it begins to crystallize from the solution. oup.com
Crystallization can also be a key step in the resolution of racemic mixtures. A process known as crystallization-induced chiral inversion has been utilized for the synthesis of optically pure (S)-2-acetylthio-3-phenylpropanoic acid from L-phenylalanine, which involves the diazotization/bromination to form (S)-2-bromo-3-phenylpropanoic acid, followed by a chiral inversion step. acs.org The harvesting of phenylalanine from fermentation cultures also often involves concentration and crystallization steps. google.comepo.org
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| N-acetyl-p-bromo-DL-phenylalanine |
| p-bromo-DL-phenylalanine |
| p-bromophenylalanine |
| L-phenylalanine |
| Tryptophan |
| Lysine |
| m-fluorophenylalanine |
| Cinnamic acid |
| p-acetyl-L-phenylalanine |
| p-propargyloxyphenylalanine |
| N-acetyl-p-bromo-DL-phenylalanine t-butyl ester |
| p-bromo-L-phenylalanine |
| (S)-2-acetylthio-3-phenylpropanoic acid |
| (S)-2-bromo-3-phenylpropanoic acid |
| L-tryptophan |
Molecular Interactions and Mechanistic Insights of Ac P Bromo Dl Phe Oh
Investigation of Molecular Recognition and Binding Affinities
The incorporation of AC-P-Bromo-DL-phe-OH (para-bromo-DL-phenylalanine) into biological systems or its use as a ligand in biochemical assays allows for the study of its molecular recognition and binding affinities. These studies aim to understand how the compound interacts with specific protein targets, influencing their function.
Biophysical techniques are crucial for quantifying the strength and nature of interactions between this compound and its protein targets. While direct experimental data for "this compound" specifically is limited in the provided snippets, studies on related brominated phenylalanine derivatives offer insights. For instance, research on phenylalanine analogs' interaction with phenylalanine-tRNA synthetase (PheRS) indicates that the binding energies of these analogs correlate with their in vivo translational activity caltech.edu. Halogenated phenylalanines, such as para-chloro- and para-bromo-phenylalanine, have been shown to support protein synthesis in E. coli strains with mutant PheRS exhibiting relaxed substrate specificity caltech.edu.
Further, studies on the interaction of phenylalanine analogs with L-type amino acid transporter 1 (LAT1) reveal that the position and nature of substituents on the phenyl ring significantly affect binding affinity and selectivity researchgate.netmdpi.com. While specific binding constants (e.g., Kd, Ki) for this compound are not explicitly detailed, the general trend suggests that halogenation, particularly at the para position, can enhance interactions, potentially through hydrophobic or specific electronic effects researchgate.netmdpi.com.
The bromine atom in this compound plays a critical role in modulating its molecular interactions due to its unique electronic and steric properties.
The bromine atom at the para position of the phenyl ring in this compound exerts both steric and electronic effects. Electronically, bromine is an electron-withdrawing group, which can influence the electron distribution within the phenyl ring and affect its reactivity and interaction potential libretexts.org. Sterically, the bromine atom occupies a specific volume, which can influence how the molecule fits into a binding pocket. This steric bulk can either enhance or hinder binding depending on the complementarity of the binding site. For instance, in the context of self-assembly, the steric profile of halogens like chlorine and bromine can differ from fluorine, impacting the morphology of assembled structures rsc.org. The para-substitution pattern is often favored due to steric considerations, potentially allowing for better access to binding sites compared to ortho-substitution libretexts.org.
Compound List:
this compound
Scope and Objectives of the Research Endeavor
The research surrounding N-Acetyl-p-Bromo-DL-phenylalanine is driven by its potential to serve as a versatile building block in organic synthesis and as a functional component in biomedical applications. The scope of investigation encompasses its chemical characterization, synthetic accessibility, and its role in advancing fields such as peptide chemistry, medicinal chemistry, and molecular imaging.
The primary objectives of studying AC-P-Bromo-DL-phe-OH include:
Elucidating its synthetic pathways: Developing efficient and scalable methods for its preparation.
Characterizing its chemical and physical properties: Providing a detailed understanding of its reactivity and behavior.
Exploring its utility in complex synthesis: Demonstrating its application in constructing novel molecules and materials.
Investigating its potential in biomedical research: Identifying its role in drug discovery, biochemical studies, and imaging agent development.
By addressing these objectives, researchers aim to fully leverage the unique attributes of this compound to drive innovation in chemical and biological sciences.
Compound Name List
N-Acetyl-p-Bromo-DL-phenylalanine
this compound
Acetyl-4-bromo-DL-phenylalanine
2-acetamido-3-(4-bromophenyl)propanoic acid
Advanced Analytical and Computational Studies on Ac P Bromo Dl Phe Oh
Spectroscopic Characterization and Structural Elucidation
Spectroscopic techniques provide direct experimental evidence for the molecular structure and properties of AC-P-Bromo-DL-phe-OH.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and conformational dynamics of molecules like this compound. By analyzing the chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) correlations in ¹H and ¹³C NMR spectra, researchers can assign specific atoms and deduce the spatial arrangement of the molecule. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide connectivity information, confirming the proposed structure and revealing details about conformational preferences, such as the orientation of the bromophenyl ring and the amino acid side chain. Studies on related phenylalanine derivatives have shown characteristic signals for the aromatic protons, the α-proton, and the β-protons, as well as distinct signals for the carboxylic acid and amine/amide functionalities vulcanchem.comnih.govjetir.orgkirj.eemdpi.com.
Representative NMR Data Findings:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling (Hz) | Assignment (Hypothetical) |
| ¹H | 7.45–7.60 | d | - | Aromatic protons (p-Br-Ph) |
| ¹H | 4.30 | d | - | α-proton |
| ¹H | 2.05 | s | - | Acetyl methyl protons |
| ¹³C | 170.5 | s | - | Carboxylic carbon |
| ¹³C | 55.8 | s | - | α-carbon |
| ¹³C | 136.2 | s | - | C-Br ipso-carbon |
Note: The data above is representative of findings for similar compounds and is illustrative for this compound.
Mass Spectrometry for Metabolite Identification and Fragmentation Studies
Mass Spectrometry (MS) is essential for determining the molecular weight and elemental composition of this compound, thereby confirming its identity. High-resolution mass spectrometry (HRMS), particularly techniques like Electrospray Ionization (ESI-MS), can accurately measure the mass-to-charge ratio ([M+H]⁺) of the intact molecule, allowing for the determination of its molecular formula nih.govontosight.aigoogle.comacs.org. Fragmentation studies, often performed using tandem MS (MS/MS), provide insights into the molecule's structure by analyzing the characteristic fragment ions produced under controlled ionization conditions. These fragments can arise from the cleavage of specific bonds, such as the Cα-Cβ bond or the loss of functional groups, aiding in the structural elucidation and differentiation from isomers or related compounds. For brominated compounds, the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) is often observable in the mass spectra, serving as a key identifier nih.govontosight.aigoogle.com.
Representative Mass Spectrometry Findings:
| Ion Type | m/z (Experimental) | m/z (Calculated) | Assignment (Hypothetical) |
| [M+H]⁺ | 284.00 | 284.00 | Protonated molecule |
| [M+Na]⁺ | 306.00 | 306.00 | Sodinated molecule |
| Fragment | 184.02 | 184.02 | Loss of COOH + NHCOCH₃ |
| Fragment | 108.01 | 108.01 | Bromophenyl fragment |
Note: The data above is representative of findings for similar compounds and is illustrative for this compound.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Representative IR Spectral Bands:
| Wavenumber (cm⁻¹) | Functional Group Vibration |
| 3300-3400 | N-H stretching (Amide) |
| 1710 | C=O stretching (Carboxylic acid) |
| 1650 | C=O stretching (Amide I) |
| 1550 | N-H bending (Amide II) |
| 1450 | C-H bending (Aliphatic) |
| 1000-1100 | C-C stretching (Aromatic ring) |
| 550 | C-Br stretching |
Note: The data above is representative of findings for similar compounds and is illustrative for this compound.
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assessment
Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to assess the stereochemistry of chiral molecules. While DL-phenylalanine is a racemic mixture, specific enantiomers (L- or D-) exhibit differential absorption of left and right circularly polarized light. If this compound is synthesized as a specific enantiomer or if its stereochemical integrity is being investigated, CD spectroscopy can detect characteristic Cotton effects at wavelengths corresponding to electronic transitions within the molecule, particularly those involving the bromophenyl chromophore. These spectra can be used to confirm the absolute configuration and enantiomeric purity of the compound, often by comparison with known standards or through theoretical calculations researchgate.netacs.orgkinampark.comacs.org.
Computational Chemistry and Molecular Modeling
Computational chemistry provides theoretical insights into the electronic structure, reactivity, and conformational preferences of this compound.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical methods, such as Density Functional Theory (DFT), are widely used to model the electronic structure of molecules. Calculations can predict optimized molecular geometries, bond lengths, bond angles, and charge distributions, providing a theoretical basis for experimental spectroscopic data jetir.orgkoyauniversity.orgnih.govcumhuriyet.edu.trresearchgate.netresearchgate.net. By calculating properties like frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential (MEP) maps, and atomic charges, researchers can predict the molecule's reactivity, potential sites for electrophilic or nucleophilic attack, and its interactions with other molecules or biological targets jetir.orgnih.govcumhuriyet.edu.trresearchgate.net. For brominated aromatic compounds, calculations can also elucidate the electronic effects of the bromine substituent on the phenyl ring and its impact on π–π stacking interactions, which are relevant for understanding molecular recognition and self-assembly researchgate.netrsc.org. TD-DFT (Time-Dependent Density Functional Theory) can be employed to predict UV-Vis absorption spectra, complementing experimental UV-Vis measurements jetir.orgnih.gov.
Representative Computational Findings:
| Property | Value (Calculated) | Method/Basis Set | Significance |
| Optimized Geometry | - | DFT/B3LYP/6-311++G(d,p) | Provides precise atomic coordinates and bond parameters. |
| HOMO Energy | -5.5 eV | DFT/B3LYP/6-311++G(d,p) | Indicates electron donating ability and potential for oxidation. |
| LUMO Energy | -1.2 eV | DFT/B3LYP/6-311++G(d,p) | Indicates electron accepting ability and potential for reduction. |
| HOMO-LUMO Gap | 4.3 eV | DFT/B3LYP/6-311++G(d,p) | Relates to electronic excitation energies and chemical reactivity. |
| Dipole Moment | 4.5 D | DFT/B3LYP/6-311++G(d,p) | Indicates molecular polarity and potential for intermolecular interactions. |
| C-Br Bond Length | 1.78 Å | DFT/B3LYP/6-311++G(d,p) | Provides structural detail of the halogen substitution. |
Note: The data above is representative of findings for similar compounds and is illustrative for this compound.
Compound Name Table:
this compound
Acetyl 4-Bromo-DL-Phenylalanine ontosight.ai
Ac-DL-Phe(4-Br)-OH ontosight.aichemimpex.comglpbio.com
2-acetamido-3-(4-bromophenyl)propanoic acid vulcanchem.comontosight.ai
4-Bromo-DL-homophenylalanine
4-Bromo-L-phenylalanine
p-Bromo-DL-phenylalanine jetir.orgnih.govjetir.org
this compound
Future Directions and Translational Research for Ac P Bromo Dl Phe Oh
Expansion into Novel Therapeutic Areas
The unique structural attributes of AC-P-Bromo-DL-phe-OH, particularly the presence of the bromine atom on the phenyl ring, confer distinct physicochemical properties that are of significant interest in drug design. This opens up possibilities for its application in a range of therapeutic areas beyond its traditional use.
Neurological Disorders
The exploration of this compound and its parent compound, p-Bromo-DL-phenylalanine, as precursors for neuroactive compounds is a promising area of research. Phenylalanine derivatives are known to interact with various neurological pathways, and the introduction of a halogen atom can modulate their activity and specificity. Research in this domain is focused on leveraging these compounds as scaffolds for the synthesis of novel agents targeting neurological conditions. The structural similarity of these compounds to natural amino acids allows them to potentially be integrated into biological systems, facilitating studies on protein synthesis and metabolic pathways relevant to brain chemistry.
Cancer Research
The incorporation of halogenated phenylalanine derivatives in cancer research is gaining traction. The 4-bromophenyl moiety, a key feature of this compound, has been identified as essential for the anticancer activity of certain compounds. mdpi.com Furthermore, derivatives of phenylalanine are being investigated for their role in Boron Neutron Capture Therapy (BNCT), a targeted radiation cancer therapy. semanticscholar.org The L-amino acid transporter 1 (LAT-1) is often overexpressed in cancer cells to meet their increased demand for amino acids, and this transporter can be exploited for the targeted delivery of therapeutic agents. semanticscholar.org Studies have shown that pretreatment with L-tyrosine can enhance the uptake of 4-borono-L-phenylalanine (a related phenylalanine derivative) in cancer cells, highlighting a potential strategy for improving the efficacy of such therapies. semanticscholar.org
| Research Area | Key Findings and Rationale | Potential Application of this compound |
|---|---|---|
| Targeted Drug Delivery | Overexpression of L-amino acid transporter-1 (LAT-1) in various cancer types. semanticscholar.org | As a building block for designing LAT-1 targeted drug conjugates for delivering cytotoxic agents specifically to tumor cells. |
| Boron Neutron Capture Therapy (BNCT) | Phenylalanine derivatives like 4-borono-L-phenylalanine are used to deliver boron to cancer cells. semanticscholar.org | The core structure could be modified to incorporate boron, potentially leading to new BNCT agents with altered uptake and retention properties. |
| Development of Novel Anticancer Agents | The 4-bromophenyl moiety has been linked to the anticancer activity of some molecules. mdpi.com | As a scaffold for the synthesis of new chemical entities with potential cytotoxic or signaling-modulatory effects in cancer cells. |
Development of High-Throughput Screening Methodologies
To expedite the discovery of new therapeutic applications for this compound and its derivatives, the development of high-throughput screening (HTS) methodologies is crucial. HTS allows for the rapid and automated testing of large numbers of compounds against specific biological targets. bmglabtech.com The process typically involves miniaturization of assays, automation, and sophisticated data acquisition and handling. bmglabtech.com
A variety of HTS methods, both biochemical and cell-based, can be adapted to screen libraries of compounds derived from this compound. nih.gov These assays can measure a wide range of endpoints, including enzyme activity, receptor binding, cell viability, and gene expression. enamine.net For example, differential scanning fluorimetry has been used as a primary screening method to identify pharmacological chaperones for phenylalanine hydroxylase. researchgate.net
| HTS Method | Principle | Application for this compound Derivatives |
|---|---|---|
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescent light when a small fluorescent molecule binds to a larger molecule. nih.gov | Screening for inhibitors of protein-protein interactions or receptor-ligand binding. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the transfer of energy between two fluorophores when they are in close proximity. nih.gov | Studying kinase activity, protein-protein interactions, and receptor dimerization. |
| Cell-Based Reporter Gene Assays | Measures the expression of a reporter gene (e.g., luciferase) that is under the control of a specific promoter. nih.gov | Identifying compounds that modulate specific signaling pathways. |
| High-Content Screening (HCS) | Uses automated microscopy and image analysis to measure multiple cellular parameters simultaneously. nih.gov | Assessing cytotoxicity, apoptosis, and changes in cellular morphology. |
Integration with Artificial Intelligence and Machine Learning in Chemical Design
Addressing Challenges in Scalable Synthesis and Regulatory Considerations
For this compound to transition from a research chemical to a key component of therapeutic agents, significant challenges in scalable synthesis and regulatory approval must be addressed.
The synthesis of unnatural amino acids like this compound can be complex and costly, often requiring multiple steps and specialized reagents. Developing sustainable and cost-effective manufacturing processes is paramount. Innovations such as continuous flow synthesis and the use of biocatalysts like phenylalanine ammonia lyases are being explored to improve the efficiency and scalability of producing phenylalanine analogues. frontiersin.orgnih.gov
From a regulatory standpoint, the use of unnatural amino acids in therapeutic products requires careful consideration. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have specific guidelines for therapeutic peptides and proteins, including requirements for characterizing impurities. fda.govnih.gov For a drug product containing a derivative of this compound, it would be necessary to thoroughly identify and justify the levels of any peptide-related impurities to ensure the product does not pose a greater safety risk than existing treatments. fda.gov The regulatory landscape for amino acid-based products can be complex, with distinctions made between their use as dietary supplements and as active pharmaceutical ingredients. nih.gov As such, a clear regulatory strategy would be essential for the clinical development of any therapeutic agent derived from this compound.
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing AC-P-Bromo-DL-phe-OH with high reproducibility?
- Methodological Answer : Optimize reaction conditions (solvent polarity, temperature, catalyst loading) using fractional factorial design to identify critical parameters. Employ purification techniques like recrystallization or preparative HPLC, guided by solubility studies in polar/non-polar solvents. Validate reproducibility by repeating synthesis ≥3 times under identical conditions and reporting yield ± standard deviation .
- Key Tools : Reaction monitoring via TLC/HPLC, purity assessment using melting point analysis and elemental composition verification (e.g., CHNS-O combustion analysis).
Q. Which spectroscopic methods are most reliable for characterizing the stereochemical purity of this compound?
- Methodological Answer : Combine -NMR (nuclear Overhauser effect spectroscopy, NOESY) and chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA). For absolute configuration confirmation, use X-ray crystallography if single crystals are obtainable. Cross-validate results with circular dichroism (CD) spectroscopy in the 190–250 nm range .
- Data Interpretation : Compare observed optical rotation () with literature values for DL-phenylalanine derivatives to detect racemization .
Advanced Research Questions
Q. How can conflicting data on the hydrolytic stability of this compound in aqueous buffers be systematically resolved?
- Methodological Answer : Design a matrix of stability tests across pH (2–12), temperature (4–37°C), and ionic strength (0.1–1.0 M). Use UPLC-MS to quantify degradation products (e.g., free bromophenylalanine) and apply kinetic modeling (Arrhenius or Eyring equations) to identify dominant degradation pathways. Address contradictions by verifying buffer catalysis effects (e.g., phosphate vs. Tris buffers) and controlling for light/oxygen exposure .
- Troubleshooting Table :
| Contradiction Source | Diagnostic Test | Resolution Strategy |
|---|---|---|
| Buffer interference | Ion-pair HPLC | Switch to non-reactive buffers (e.g., HEPES) |
| Photodegradation | Light-shielded vs. ambient experiments | Use amber vials, N sparging |
Q. What computational approaches are suitable for predicting the bioactivity of this compound derivatives against target enzymes?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) using crystal structures of target enzymes (e.g., proteases). Validate force fields (AMBER, CHARMM) with quantum mechanical calculations (DFT) for halogen-bonding interactions. Combine MD simulations (GROMACS) to assess binding stability over 100 ns trajectories. Cross-correlate with in vitro enzyme inhibition assays (IC determination) .
- Workflow :
Generate 3D conformers (Open Babel).
Dock to enzyme active site (grid size: 20 Å).
Prioritize poses with lowest ΔG and highest cluster occupancy.
Q. How should researchers design a study to investigate the chiral recognition mechanisms of this compound in biological systems?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasibility : Use enantiomerically pure samples (≥98% ee) from preparative chiral separation.
- Novelty : Compare recognition in mammalian vs. bacterial cell membranes via surface plasmon resonance (SPR).
- Ethical : Adhere to institutional biosafety protocols for in vitro models.
- Analysis : Multivariate ANOVA to distinguish enantioselective uptake rates .
Data Reporting & Reproducibility
Q. What metadata is critical to include when publishing synthetic protocols for this compound?
- Methodological Answer : Document (1) exact stoichiometry of reagents, (2) reaction atmosphere (N, argon), (3) purification solvent ratios (v/v), (4) chromatographic gradients (HPLC/UPLC), and (5) spectral acquisition parameters (NMR solvent, probe temperature). Provide raw data (e.g., NMR FIDs, HPLC chromatograms) in supplementary materials .
Q. How can researchers address batch-to-batch variability in this compound synthesis for large-scale studies?
- Methodological Answer : Implement quality-by-design (QbD) principles:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
